2-(1,3-Benzothiazol-2-ylmethyl)-2-ethylbutanoic acid

Descripción

Chemical Identity and Nomenclature

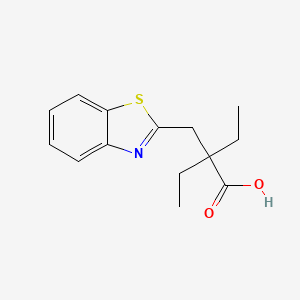

The compound is formally identified by the International Union of Pure and Applied Chemistry (IUPAC) as 2-(benzo[d]thiazol-2-ylmethyl)-2-ethylbutanoic acid . Its molecular formula is C₁₄H₁₇NO₂S , with an average molecular mass of 263.36 g/mol . The structure comprises a benzothiazole moiety (a bicyclic system with a benzene ring fused to a thiazole ring) linked via a methylene group to a quaternary carbon atom bearing ethyl and butanoic acid substituents (Figure 1).

Table 1: Key structural and physicochemical properties

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₄H₁₇NO₂S | |

| Molecular weight | 263.36 g/mol | |

| SMILES notation | CCC(CC)(CC1=NC2=CC=CC=C2S1)C(=O)O | |

| XLogP3 (lipophilicity) | 3.8 | |

| Topological polar surface area | 78.4 Ų |

The compound’s systematic nomenclature reflects its substitution pattern:

- Benzothiazole : The parent heterocycle (benzo[d]thiazole) .

- 2-ylmethyl : A methyl group attached to position 2 of the benzothiazole ring.

- 2-ethylbutanoic acid : A branched alkyl chain with ethyl and carboxylic acid groups at the second carbon .

Alternative designations include α,α-diethyl-2-benzothiazolepropanoic acid and 2-(1,3-benzothiazol-2-ylmethyl)-2-ethylbutansäure (German nomenclature) .

Historical Development in Heterocyclic Chemistry

Benzothiazoles were first synthesized in 1887 by August Wilhelm von Hofmann via condensation of 2-aminothiophenol with carboxylic acids . The development of 2-(1,3-benzothiazol-2-ylmethyl)-2-ethylbutanoic acid aligns with mid-20th-century efforts to functionalize benzothiazoles with aliphatic side chains to modulate solubility and bioactivity . Key milestones include:

- 1960s–1980s : Exploration of benzothiazole-carboxylic acid hybrids for rubber vulcanization accelerators and dye intermediates .

- 2000s–Present : Rational design of benzothiazole derivatives for pharmacological applications, leveraging their ability to interact with biological targets via π-stacking and hydrogen bonding .

The synthesis of this compound typically involves:

Position Within Benzothiazole Derivative Classifications

Benzothiazole derivatives are classified based on substitution patterns and functional groups (Table 2). This compound belongs to the 2-substituted benzothiazole subclass, distinguished by its:

- Aliphatic branch : The ethyl and butanoic acid groups introduce steric bulk and polarity, contrasting with simpler aryl or alkyl derivatives .

- Carboxylic acid terminus : Enhances water solubility and enables salt formation, a feature shared with anti-inflammatory benzothiazoles like benzbromarone .

Table 2: Classification of benzothiazole derivatives

| Subclass | Representative Examples | Key Features |

|---|---|---|

| 2-Aminobenzothiazoles | Riluzole, Pramipexole | Neuroprotective agents |

| 2-Mercaptobenzothiazoles | 2-Mercaptobenzothiazole (MBT) | Rubber vulcanization accelerators |

| 2-Alkyl/Aryl-carboxylic acids | 2-(1,3-Benzothiazol-2-ylmethyl)-2-ethylbutanoic acid | Hybrid solubility profiles |

| Fluorinated derivatives | 5-Fluorobenzothiazole | Anticancer agents |

This derivative’s structural hybridity bridges traditional benzothiazole applications (e.g., dyes, polymer additives) and emerging pharmaceutical uses, exemplifying the versatility of benzothiazole chemistry . Its lack of aromatic substituents distinguishes it from fluorinated or aryl-bearing analogs studied for anticancer activity .

Propiedades

IUPAC Name |

2-(1,3-benzothiazol-2-ylmethyl)-2-ethylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2S/c1-3-14(4-2,13(16)17)9-12-15-10-7-5-6-8-11(10)18-12/h5-8H,3-4,9H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXUPBZWVXOBHOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(CC1=NC2=CC=CC=C2S1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,3-Benzothiazol-2-ylmethyl)-2-ethylbutanoic acid typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization to form the benzothiazole ring. The reaction conditions often include the use of a catalyst such as piperidine or L-proline in an ethanol solvent .

Industrial Production Methods: Industrial production of benzothiazole derivatives, including 2-(1,3-Benzothiazol-2-ylmethyl)-2-ethylbutanoic acid, may involve large-scale condensation reactions using automated reactors. The process is optimized for high yield and purity, often employing green chemistry principles to minimize environmental impact .

Types of Reactions:

Oxidation: Benzothiazole derivatives can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the benzothiazole ring can be functionalized with various substituents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenated benzothiazoles with nucleophiles like amines or thiols.

Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring .

Aplicaciones Científicas De Investigación

2-(1,3-Benzothiazol-2-ylmethyl)-2-ethylbutanoic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.

Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.

Industry: Utilized in the development of materials with specific electronic or optical properties.

Mecanismo De Acción

The mechanism of action of 2-(1,3-Benzothiazol-2-ylmethyl)-2-ethylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues with Benzothiazole Moieties

2-[(1,3-Benzothiazol-2-ylthio)methyl]benzoic Acid (CAS: 100961-61-3)

- Structure : Combines a benzothiazole ring with a benzoic acid group via a thioether (-S-) linkage.

- Properties : The thioether group enhances reactivity and influences solubility compared to the methyl linker in the target compound. The benzoic acid group provides strong hydrogen-bonding capability.

- Applications: Potential for π-π stacking interactions due to aromatic systems, making it suitable for materials science or enzyme inhibition studies .

[2-(1,3-Benzothiazol-2-ylamino)-2-oxoethyl] 4-(1H-indol-3-yl)butanoate (CAS: 457607-60-2)

- Structure: Contains a benzothiazol-2-ylamino group connected to a butanoate ester and an indole moiety.

- The indole group may enhance binding to serotonin receptors.

- Applications : Structural complexity suggests use in drug discovery, particularly for neurological targets .

2-(1,3-Benzothiazol-2-ylthio)succinic Acid (CAS: 95154-01-1)

- Structure : Features a succinic acid backbone with a benzothiazolylthio substituent.

- Properties : The dicarboxylic acid structure increases water solubility, while the thioether linkage offers redox activity.

- Applications : Possible use in metal chelation or as a building block for biodegradable polymers .

Functional Analogues with Substituted Butanoic Acids

2-Ethylbutanoic Acid (CAS: 88-09-5)

- Structure : A simple branched-chain carboxylic acid lacking the benzothiazole group.

- Properties: High volatility, as noted in aerosol studies . Used as a flavoring agent or intermediate in ester synthesis.

- Contrast : The absence of the benzothiazole moiety eliminates pharmacological activity associated with aromatic heterocycles.

((2S,3R,4R)-4-(3,4-Dimethoxybenzyl)-2-(3,4-dimethoxyphenyl)tetrahydrofuran-3-yl)methyl 2-ethylbutanoate (Compound 11)

- Structure: A 2-ethylbutanoate ester linked to a complex tetrahydrofuran scaffold.

- Properties : The ester group enhances lipophilicity, favoring membrane permeability.

- Applications : Demonstrated NF-κB inhibitory activity, highlighting the role of ester derivatives in anti-inflammatory drug development .

Comparative Data Table

Key Research Findings

- Synthesis: The target compound’s synthesis likely involves alkylation of 1,3-benzothiazole with a 2-ethylbutanoic acid precursor, analogous to methods used for benzothiazole-acetonitrile derivatives (e.g., refluxing with acetic acid) .

- Physicochemical Properties : The benzothiazole ring contributes to UV absorbance and stability, while the carboxylic acid group enhances solubility in polar solvents compared to ester derivatives .

Actividad Biológica

The compound 2-(1,3-benzothiazol-2-ylmethyl)-2-ethylbutanoic acid is a benzothiazole derivative that has garnered attention for its diverse biological activities. This article explores its synthesis, pharmacological properties, and potential therapeutic applications based on various research findings.

The synthesis of benzothiazole derivatives typically involves the reaction of benzothiazole with various alkyl or acyl groups. The specific compound can be synthesized through a multi-step process involving the formation of the benzothiazole ring followed by alkylation with 2-ethylbutanoic acid. The structural formula for this compound is represented as follows:

Antimicrobial Activity

Benzothiazole derivatives, including the compound of interest, have shown significant antimicrobial properties. A study indicated that compounds related to benzothiazoles exhibit broad-spectrum activity against various bacterial and fungal strains. In vitro tests demonstrated that derivatives could inhibit growth at minimal inhibitory concentrations (MIC) ranging from 50 µg/mL to higher concentrations depending on the specific strain tested .

Anticancer Properties

Benzothiazole derivatives are increasingly recognized for their anticancer potential. Research has shown that certain benzothiazole compounds can inhibit cell proliferation in various cancer cell lines, including breast (MDA-MB-231), liver (SK-Hep-1), and gastric (NUGC-3) cancer cells. The compound's mechanism often involves the inhibition of key cellular pathways such as topoisomerase activity and modulation of microtubule dynamics, leading to cell cycle arrest and apoptosis .

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| MDA-MB-231 | 1.35 ± 0.42 | Antiproliferative |

| SK-Hep-1 | Moderate | Inhibition of proliferation |

| NUGC-3 | Moderate | Inhibition of proliferation |

Neuroprotective Effects

Some studies have indicated that benzothiazole derivatives may also possess neuroprotective properties. For instance, certain compounds have been shown to attenuate neuronal injury in models of ischemia/reperfusion injury, suggesting a potential role in treating neurodegenerative diseases .

Study on Anticancer Activity

A notable study evaluated a series of benzothiazole derivatives for their anticancer effects against multiple cell lines. The most potent compound exhibited an IC50 value of 0.13 µM against endothelial cells (EA.hy926), indicating strong cytotoxic activity. The study highlighted the compound's ability to disrupt angiogenesis and induce cell death through mechanisms involving spindle multipolarity and aberrant cytokinesis .

Neuroprotective Study

In another investigation focusing on neuroprotection, specific benzothiazole derivatives were tested for their ability to scavenge reactive oxygen species (ROS) and protect neurons from oxidative stress. Results showed significant protective effects against neuronal damage, supporting their potential use in neuroprotective therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.